8-(Chloromethyl)-1-naphthonitrile
CAS No.:
Cat. No.: VC15974256
Molecular Formula: C12H8ClN
Molecular Weight: 201.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H8ClN |
|---|---|
| Molecular Weight | 201.65 g/mol |
| IUPAC Name | 8-(chloromethyl)naphthalene-1-carbonitrile |
| Standard InChI | InChI=1S/C12H8ClN/c13-7-10-5-1-3-9-4-2-6-11(8-14)12(9)10/h1-6H,7H2 |
| Standard InChI Key | LGEJGDHKAWKEDI-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C(=C1)CCl)C(=CC=C2)C#N |
Introduction
Structural Characteristics and Physicochemical Properties
8-(Chloromethyl)-1-naphthonitrile (C12H8ClN) features a molecular weight of 201.65 g/mol, derived from its naphthalene backbone substituted with functional groups at distinct positions. The chloromethyl moiety introduces electrophilic reactivity, while the nitrile group contributes to polar interactions and potential hydrogen bonding. Key physicochemical properties inferred from analogous compounds include:
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Melting Point: Estimated between 20–32°C, based on comparisons to 1-Chloromethyl naphthalene (melting point 32°C) .
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Boiling Point: Likely exceeds 250°C, similar to 1-Chloromethyl naphthalene (291°C) .
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Density: Approximately 1.17–1.18 g/mL, aligning with chloromethyl-substituted naphthalenes .
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Solubility: Expected to dissolve in organic solvents such as chloroform, ethanol, and dimethylformamide (DMF), but insoluble in water .
The compound’s stability is influenced by moisture sensitivity, necessitating storage in dry, sealed environments .
Synthetic Methodologies
The synthesis of 8-(Chloromethyl)-1-naphthonitrile likely parallels routes used for structurally related compounds. Two primary approaches are proposed:
Chloromethylation of 1-Naphthonitrile
This method involves introducing the chloromethyl group to 1-naphthonitrile. A plausible pathway includes:
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Reaction Conditions: Dissolving 1-naphthonitrile in dry chloroform under cooled conditions (5–10°C).
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Chloromethylation Agent: Thionyl chloride (SOCl2) or gaseous HCl with paraformaldehyde, as demonstrated in the synthesis of 1-Chloromethyl naphthalene .
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Workup: Basification with sodium bicarbonate, extraction with chloroform, and purification via vacuum distillation .
This route leverages electrophilic aromatic substitution, where the nitrile group directs chloromethylation to the 8-position due to its electron-withdrawing nature.
Palladium-Catalyzed Functionalization
Advanced methodologies employing palladium catalysts could facilitate regioselective chloromethylation. For example, Pd[P(o-tol)] complexes have been utilized in dearomatization reactions of chloromethyl naphthalenes . Such catalysts may enhance yield and specificity, particularly in constructing complex pharmacophores.
Chemical Reactivity and Applications
The dual functionality of 8-(Chloromethyl)-1-naphthonitrile enables diverse chemical transformations:
Nucleophilic Substitution
The chloromethyl group undergoes nucleophilic displacement with amines, thiols, and alkoxides, generating derivatives such as:
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Amine Derivatives: Reaction with primary amines yields N-substituted aminomethyl-naphthonitriles, potential intermediates in drug discovery .
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Thioethers: Treatment with thiophenols produces sulfides, useful in materials science .
Cyclization Reactions
The nitrile group participates in cyclocondensation reactions. For instance, interaction with hydrazines forms pyrazole rings, a common motif in agrochemicals .
Applications in Materials Science
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Fluorescent Brighteners: Analogous chloromethyl-naphthalenes are employed in synthetic dyes and optical materials .
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Polymer Additives: As crosslinking agents in epoxy resins, enhancing thermal stability .
Comparative Analysis with Structural Analogs
The reactivity and applications of 8-(Chloromethyl)-1-naphthonitrile are contextualized by comparing it to related compounds:
| Compound | Structural Features | Key Differences |
|---|---|---|
| 1-Chloromethyl naphthalene | Chloromethyl at position 1 | Lacks nitrile group; lower polarity |
| 2-(Bromomethyl)-1-naphthonitrile | Bromomethyl at position 2 | Higher reactivity due to bromide leaving group |
| 4-(Chloromethyl)benzonitrile | Chloromethyl on benzene ring | Smaller aromatic system; altered electronics |
These comparisons underscore the influence of substituent position and aromatic system size on chemical behavior .
Future Directions and Research Opportunities
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Pharmacological Studies: Screening for antimicrobial or antiviral activity, inspired by tetrahydronaphthalene conjugates .
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Catalytic Applications: Exploring palladium-catalyzed reactions for asymmetric synthesis .
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Material Innovations: Developing luminescent polymers via nitrile-alkyne cycloadditions.
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